Cycloprothrin

Description

Contextualization within the Pyrethroid Class of Insecticides

Cycloprothrin is classified as a pyrethroid ester insecticide. herts.ac.uk Like other pyrethroids, it is a synthetic chemical compound modeled after the natural insecticides known as pyrethrins (B594832), which are derived from chrysanthemum flowers. csiropedia.csiro.auontosight.ai The mode of action for this class of insecticides involves targeting the sodium channels in the nervous systems of insects, leading to paralysis and death. medkoo.comirac-online.org

Prior to the 20th century, pest control relied on simple inorganic poisons and plant-derived compounds, including natural pyrethrum. csiropedia.csiro.au The post-World War II era saw the widespread introduction of synthetic insecticides such as dichlorodiphenyl-trichloroethane (DDT), organochlorines, organophosphates, and carbamates. csiropedia.csiro.au However, issues related to persistence in the environment and toxicity to non-target organisms led to restrictions on many of these chemicals. csiropedia.csiro.au

The development of synthetic pyrethroids represented a significant evolution in insecticide chemistry. Scientists aimed to replicate the potent insecticidal properties of natural pyrethrins while improving their stability in sunlight. This led to the creation of a wide range of pyrethroid compounds. The development of ether-type pyrethroids like Etofenprox later challenged the convention that pyrethroids must have an ester-type structure. mdpi.com

The development of this compound, led by George Holan at the Commonwealth Scientific and Industrial Research Organisation (CSIRO), was a departure from conventional methods. csiropedia.csiro.au It is considered the first "designer" insecticide because it resulted from a rational, multidisciplinary search for a molecule with specific properties, rather than random screening. csiropedia.csiro.au The research involved studying the molecular structure of insecticides and their physiological effects on insects to create a compound with high efficacy against pests but low toxicity to other organisms. csiropedia.csiro.au

The rationale behind this compound's design was to create a hybrid structure combining the stabilizing features of DDT-like molecules with the high potency and enhanced biodegradability of pyrethrins. csiropedia.csiro.au A key innovation was the linkage of the two halves of the molecule with a "breakable ester" structure, which allows for ready biodegradation. csiropedia.csiro.au This design gives this compound a significant advantage over more persistent organochlorine insecticides. csiropedia.csiro.au

A primary motivation for its development was the need for an insecticide safe for use in rice cultivation, where fish are often raised in the flooded paddies. csiropedia.csiro.au Consequently, a crucial characteristic of this compound is its low toxicity to fish and mammals. csiropedia.csiro.au This selective toxicity makes it particularly suitable for controlling major rice pests like the green paddy-hopper and the rice stem-borer in Asian agriculture. csiropedia.csiro.au

Historical Development and Evolution of Synthetic Pyrethroids

Overview of Research Significance and Academic Trajectory

The academic trajectory of this compound is marked by its origin in rational drug design, a significant scientific achievement. csiropedia.csiro.au This approach, focusing on understanding the physiological function of each part of an active molecule, was pioneered by Holan and demonstrated that targeted synthesis could replace large-scale random screening for discovering new pesticides. csiropedia.csiro.au The research and development are documented in numerous scientific publications and patents. csiropedia.csiro.au

A significant area of research has been the synthesis, separation, and analysis of this compound's stereoisomers. nih.gov The molecule has two chiral centers, resulting in four possible stereoisomers. herts.ac.uk Studies have shown that the insecticidal activity is highly dependent on the stereochemistry.

Table 1: Stereoselective Insecticidal Activity of this compound Isomers

| Isomer | Target Pest | Relative Activity Compared to Racemic Mixture |

|---|---|---|

| (1R, αR)-cycloprothrin | Mythimna separata (larvae) | ~6 times higher nih.gov |

Further research has explored its effectiveness against various pests and its potential in different applications. Studies have indicated that this compound has similar activity against both clothes moths and carpet beetles. p2infohouse.org Its action against certain strains of Tineola is strongly potentiated by piperonyl butoxide, suggesting that microsomal oxidases may play a role in its mechanism of activity. p2infohouse.org The compound was commercially developed by Nippon Kayaku in Japan, where it was introduced in 1987 for controlling rice water weevils and other pests. herts.ac.ukcsiropedia.csiro.au

Table 2: Chemical Compound Names

| Compound Name |

|---|

| Alkanate CS |

| Ammonium (B1175870) sulfate (B86663) |

| Cabbage caterpillars |

| Carbamates |

| This compound |

| Dichlorodiphenyl-trichloroethane (DDT) |

| Etofenprox |

| Fenvalerate |

| Lissapol TN450 |

| Organochlorines |

| Organophosphates |

| Permethrin (B1679614) |

| Piperonyl butoxide |

| Propargite |

| Pyrethrins |

Structure

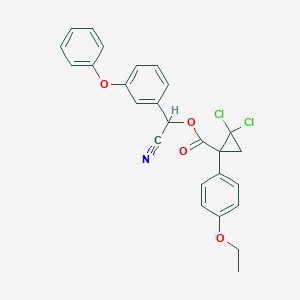

2D Structure

3D Structure

Properties

IUPAC Name |

[cyano-(3-phenoxyphenyl)methyl] 2,2-dichloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21Cl2NO4/c1-2-31-20-13-11-19(12-14-20)25(17-26(25,27)28)24(30)33-23(16-29)18-7-6-10-22(15-18)32-21-8-4-3-5-9-21/h3-15,23H,2,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTWCAVZZBLHQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2(CC2(Cl)Cl)C(=O)OC(C#N)C3=CC(=CC=C3)OC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058148 | |

| Record name | Cycloprothrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63935-38-6 | |

| Record name | Cycloprothrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63935-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycloprothrin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063935386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cycloprothrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropanecarboxylic acid, 2,2-dichloro-1-(4-ethoxyphenyl)-, cyano(3-phenoxyphenyl)methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPROTHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJD87S7ZH6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of Cycloprothrin S Insecticidal Action

Elucidation of Neurotoxicological Pathways

The primary mode of action for cycloprothrin, like other pyrethroids, is through its interaction with the nervous system of insects. csiropedia.csiro.aunih.gov This neurotoxicity is the basis for its insecticidal efficacy.

Modulatory Effects on Voltage-Gated Sodium Channels

This compound acts as a sodium channel modulator. herts.ac.uk Voltage-gated sodium channels are crucial for the propagation of nerve impulses. nih.gov These channels are proteins embedded in the nerve cell membrane that open and close to allow the flow of sodium ions, a process essential for generating action potentials. wikipedia.orgnih.gov

Research indicates that pyrethroids, including this compound, bind to these voltage-gated sodium channels. nih.gov This binding modifies the normal functioning of the channels, leading to prolonged opening. csiropedia.csiro.au The consequence of this is a continuous influx of sodium ions into the nerve cell. csiropedia.csiro.au This disruptive ion flow prevents the nerve from repolarizing, leading to a state of constant nerve firing. csiropedia.csiro.au The insect experiences rapid spasms and eventual paralysis, ultimately resulting in death. csiropedia.csiro.au

The specific molecular architecture of this compound, described as a "wedge shape," is thought to be critical for its interaction with the insect nerve membrane. csiropedia.csiro.au This shape allows the molecule to "lock" into the sodium channel, physically obstructing its proper function. csiropedia.csiro.au

It is noteworthy that different stereoisomers of this compound exhibit varying levels of insecticidal activity. The (1R, alphaR)-isomer, for instance, is significantly more potent than the racemic mixture, highlighting the stereospecificity of the interaction with the sodium channel. herts.ac.uk

Interactions with Nerve Cell Depolarization and Repolarization

The modulation of voltage-gated sodium channels by this compound directly interferes with the processes of nerve cell depolarization and repolarization. Depolarization is the rapid rise in membrane potential due to the influx of sodium ions, which initiates the action potential. nih.gov Repolarization is the subsequent return to the resting potential, facilitated by the closing of sodium channels and the opening of potassium channels. nih.gov

By keeping the sodium channels open for an extended period, this compound disrupts this carefully orchestrated sequence. csiropedia.csiro.au The persistent influx of sodium ions leads to a prolonged state of depolarization, preventing the nerve cell from repolarizing effectively. csiropedia.csiro.au This continuous firing of the nerve until exhaustion is a key aspect of its insecticidal action. csiropedia.csiro.au

| Stage of Nerve Impulse | Normal Process | Effect of this compound |

| Resting Potential | The nerve cell membrane is polarized, with a negative charge inside. | No direct effect on the resting state. |

| Depolarization | Voltage-gated sodium channels open, allowing a rapid influx of Na+ ions, causing a positive charge inside the neuron. wikipedia.org | Prolongs the opening of sodium channels, leading to an excessive and sustained influx of Na+ ions. csiropedia.csiro.au |

| Repolarization | Sodium channels close, and potassium channels open, allowing K+ ions to exit, restoring the negative charge. wikipedia.org | The persistent opening of sodium channels delays and interferes with the repolarization process. |

| Outcome | The nerve impulse is transmitted, and the neuron returns to its resting state, ready for the next signal. | The neuron undergoes continuous firing, leading to hyperexcitability, paralysis, and eventual death of the insect. csiropedia.csiro.au |

Exploration of Anti-feeding and Repellent Activities

Studies on other pyrethroids have shown that at sub-lethal concentrations, these compounds can deter insects from feeding. nih.gov This anti-feedant effect can occur rapidly, preventing crop damage even before the insecticide's lethal action takes full effect. nih.gov The mechanism is thought to involve the insect's gustatory system, where the compound is perceived as unpalatable. nih.gov

Similarly, repellent activities have been observed with various essential oils and synthetic compounds, where the chemical odor deters insects from approaching a treated area. mdpi.comnih.gov While the specific mechanisms for this compound's repellent and anti-feeding effects are not extensively detailed in the provided search results, its classification as having these properties suggests it can influence insect behavior to reduce crop damage. herts.ac.uk

Molecular Initiating Events (MIEs) in Aquatic Toxic Action

The concept of Molecular Initiating Events (MIEs) is used to understand the starting point of a toxicological pathway. For pyrethroids like this compound, the primary MIE in its insecticidal action is the binding to voltage-gated sodium channels. udel.eduljmu.ac.uk

In the context of aquatic toxicity, the same MIE is relevant. udel.eduljmu.ac.uk However, the impact on non-target aquatic organisms is a significant consideration. Research has identified "pyrethroid sodium channel modulation" as a key MIE for aquatic toxicity. udel.edu

Structure Activity Relationships and Stereochemical Aspects of Cycloprothrin

Analysis of Isomeric Mixtures and Chiral Centers

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. oup.com This seemingly subtle difference can lead to significant variations in biological activity because biological systems, such as the sodium channels in insect nerves that pyrethroids target, are themselves chiral. jst.go.jpdokumen.pub

Research has unequivocally demonstrated that the insecticidal activity of cycloprothrin is not evenly distributed among its four stereoisomers. The (1R, alphaR)-isomer has been identified as the most potent, exhibiting significantly higher insecticidal activity than the other isomers and the racemic mixture. herts.ac.uknih.gov

Specifically, the (1R, alphaR)-cycloprothrin isomer has been found to be approximately six times more effective against the larvae of Mythimna separata and four times more effective against Aphis medicaginis when compared to the racemic mixture. nih.gov Furthermore, studies have shown that the (1R)-isomers of this compound are considerably more larvicidal than the (1S) enantiomers. oup.com This pronounced stereoselectivity underscores the importance of the specific spatial arrangement of the atoms for a precise and effective interaction with the target receptor site in insects. oup.commdpi.com The higher activity of a specific isomer highlights the principle of chiral discrimination in biological systems. mdpi.com

Table 1: Relative Insecticidal Efficacy of this compound Isomers

| Isomer | Target Pest | Relative Efficacy Compared to Racemic Mixture |

|---|---|---|

| (1R, alphaR)-cycloprothrin | Mythimna separata (larvae) | ~6x higher |

| (1R, alphaR)-cycloprothrin | Aphis medicaginis | ~4x higher |

The differential bioactivity of this compound's stereoisomers has necessitated the development of methods for their synthesis and separation to enable detailed study and the potential for more effective and targeted pesticide formulations. oup.comnih.gov The synthesis and separation of these isomers have been successfully achieved, allowing for the individual assessment of their insecticidal properties. nih.gov

Stereoselective Insecticidal Efficacy of Specific Isomers (e.g., (1R, alphaR)-isomer)

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational and statistical methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. sysrevpharm.orgmst.dk In the context of this compound and other pyrethroids, QSAR helps to understand how variations in the molecular structure affect its insecticidal potency. sysrevpharm.orgcsiropedia.csiro.au The fundamental principle is that the biological activity of a chemical is a function of its physicochemical properties, which are in turn determined by its molecular structure. sysrevpharm.orgmdpi.com

QSAR studies on pyrethroids, including this compound, have identified several key structural features that are critical for their biological potency. These studies often analyze various molecular descriptors, such as steric, electronic, and hydrophobic parameters, to correlate them with insecticidal activity. nih.govijpsr.com

Computational modeling plays a vital role in modern Structure-Activity Relationship (SAR) studies, offering predictive capabilities that can guide the design of new and more effective insecticides. mdpi.comnih.gov These approaches use computer algorithms to build models that can predict the biological activity of novel compounds based on their chemical structure, even before they are synthesized. sysrevpharm.orgnih.gov

Various computational techniques are employed in QSAR, including multiple linear regression (MLR), partial least squares (PLS), and more advanced machine learning methods like artificial neural networks (ANN) and support vector machines (SVM). sysrevpharm.orgchemmethod.com These methods can handle complex datasets with numerous molecular descriptors to build robust predictive models. ijpsr.comresearchgate.net For instance, molecular docking simulations can be used to visualize and predict how different stereoisomers of this compound might bind to the sodium channel receptor, providing a structural basis for their observed differences in activity. researchgate.netresearchgate.net These predictive models not only help in understanding the mechanism of action but also accelerate the discovery process by prioritizing the synthesis of compounds with the highest predicted potency, thereby reducing the time and cost associated with traditional trial-and-error approaches. mdpi.comnih.gov

Research on Insect Resistance to Cycloprothrin and Pyrethroids

Mechanisms of Resistance Development

Target-Site Insensitivity via Sodium Channel Mutations (kdr)

The primary target for pyrethroid insecticides is the voltage-gated sodium channel (VGSC) in the insect's nervous system. who.intcsiropedia.csiro.au These insecticides bind to the sodium channel, forcing it to remain open and causing a continuous influx of sodium ions. csiropedia.csiro.au This leads to repetitive nerve firing, spasms, and ultimately, the death of the insect. csiropedia.csiro.au

Target-site insensitivity, commonly known as knockdown resistance (kdr), is a major mechanism of pyrethroid resistance. who.int It arises from single-point mutations in the gene that codes for the VGSC protein. who.intmdpi.com These mutations alter the structure of the sodium channel, reducing its sensitivity to pyrethroids and DDT. ird.frwho.int

Several kdr mutations have been identified in various insect species. For example, in the mosquito Aedes aegypti, mutations such as G923V, L982W, I1011M/V, S989P, V1016G/I, and F1534C are associated with pyrethroid resistance. who.int The V1016G mutation, for instance, confers resistance to both type I and type II pyrethroids, while the F1534C mutation is linked to resistance against type I pyrethroids. who.int Similarly, in the soybean aphid, Aphis glycines, mutations like M918L (super-kdr) and L1014F (kdr) have been identified and linked to pyrethroid resistance. schweizerbart.de The presence of these mutations can be detected using molecular techniques like PCR-based assays, providing a rapid method for monitoring resistance in field populations. ird.fr

Table 1: Examples of kdr Mutations and Associated Pyrethroid Resistance

| Insect Species | Mutation | Associated Pyrethroid Resistance | Reference |

| Aedes aegypti | V1016G | Type I and Type II Pyrethroids | who.int |

| Aedes aegypti | F1534C | Type I Pyrethroids | who.int |

| Aphis glycines | M918L (skdr) | Pyrethroids (e.g., λ-cyhalothrin) | schweizerbart.de |

| Aphis glycines | L1014F (kdr) | Pyrethroids (e.g., λ-cyhalothrin) | schweizerbart.de |

| Aedes aegypti | V410L, V1016I, F1534C | Pyrethroids (Permethrin, Deltamethrin) | researchgate.net |

Metabolic Detoxification Mechanisms

Metabolic resistance is another crucial mechanism by which insects develop resistance to pyrethroids. pjoes.compesticidestewardship.org This involves the enhanced activity of detoxification enzymes that break down the insecticide into less toxic metabolites, which can then be excreted. pjoes.com The three major enzyme families involved in this process are Cytochrome P450 monooxygenases (P450s), esterases, and glutathione (B108866) S-transferases (GSTs). nih.govpjoes.com

Cytochrome P450 Monooxygenases (P450s): P450s are a large and diverse group of enzymes that play a central role in the metabolism of a wide range of foreign compounds, including insecticides. researchgate.netportlandpress.com Overexpression of certain P450 genes has been strongly linked to pyrethroid resistance in many insect species. nih.govlstmed.ac.uk For example, in the malaria vector Anopheles funestus, the upregulation of CYP6P9a and CYP6P9b is a key factor in pyrethroid resistance. lstmed.ac.uk Similarly, in the tick Rhipicephalus microplus, the overexpression of CYP41 and the induced upregulation of CYP3006G8 contribute to deltamethrin (B41696) resistance. nih.gov Increased P450 activity can lead to the detoxification of pyrethroids, reducing their effectiveness. bioscmed.com

Esterases: Esterases are enzymes that hydrolyze ester bonds, a common feature in many pyrethroid molecules. researchgate.net Elevated esterase activity has been implicated in pyrethroid resistance in various insects, including the western flower thrips, Frankliniella occidentalis, and the mosquito, Aedes aegypti. researchgate.netnih.gov In some cases, specific esterase isozymes are overproduced in resistant strains. researchgate.net

Glutathione S-transferases (GSTs): GSTs are a family of detoxification enzymes that catalyze the conjugation of glutathione to a wide variety of electrophilic compounds, making them more water-soluble and easier to excrete. researchgate.net Elevated GST activity has been associated with pyrethroid resistance in several insect species, including the brown planthopper, Nilaparvata lugens, and the western flower thrips. researchgate.netportlandpress.com In addition to direct metabolism, GSTs may also play a protective role by mitigating oxidative stress induced by pyrethroids. researchgate.netportlandpress.com

Table 2: Metabolic Enzymes Implicated in Pyrethroid Resistance

| Enzyme Family | Insect Species | Insecticide(s) | Reference |

| Cytochrome P450s | Anopheles funestus | Pyrethroids (Deltamethrin, Permethrin) | lstmed.ac.uk |

| Cytochrome P450s | Rhipicephalus microplus | Deltamethrin | nih.gov |

| Esterases | Frankliniella occidentalis | Pyrethroids | researchgate.net |

| Esterases | Aedes aegypti | Pyrethroids | nih.gov |

| Glutathione S-transferases | Nilaparvata lugens | Pyrethroids (Permethrin, λ-cyhalothrin) | portlandpress.com |

| Glutathione S-transferases | Frankliniella occidentalis | Pyrethroids | researchgate.net |

Cross-Resistance Patterns within Pyrethroid and Other Insecticide Classes

The development of resistance to one insecticide can sometimes confer resistance to other, often structurally related, insecticides. This phenomenon is known as cross-resistance. ird.fr Within the pyrethroid class, cross-resistance is a significant concern. For instance, the presence of kdr mutations can lead to broad-spectrum resistance against multiple pyrethroids. ird.fr

Studies have shown that resistance to one pyrethroid is often correlated with resistance to others. For example, in malaria vectors, the prevalence of resistance to α-cypermethrin, cyfluthrin, deltamethrin, λ-cyhalothrin, and permethrin (B1679614) was found to be correlated across populations. nih.gov This suggests that switching between these pyrethroids may not be an effective resistance management strategy. nih.gov

Cross-resistance can also extend to other insecticide classes. For example, kdr mutations, which are the primary mechanism of resistance to pyrethroids, also confer resistance to DDT, an organochlorine insecticide that shares the same target site. ird.fr A strain of Helicoverpa armigera selected for resistance to the pyrethroid bifenthrin (B131952) also showed cross-resistance to the organophosphates profenofos (B124560) and triazophos, the phenylpyrazole fipronil, and the avermectin (B7782182) emamectin (B195283) benzoate. Conversely, selection with the neonicotinoid acetamiprid (B1664982) in the green lacewing, Chrysoperla carnea, resulted in very low cross-resistance to the insect growth regulators buprofezin (B33132) and pyriproxyfen, and the biologically-derived insecticide spinosad. d-nb.info

The patterns of cross-resistance are complex and depend on the specific resistance mechanisms present in the insect population. ird.fr Understanding these patterns is crucial for designing effective insecticide resistance management programs.

Strategies for Resistance Management in Academic Contexts

To combat the growing problem of insecticide resistance, various management strategies have been developed and are a subject of ongoing academic research. The primary goal of these strategies is to delay or prevent the evolution of resistance and to preserve the efficacy of existing insecticides. rothamsted.ac.uk Key academic approaches to resistance management include:

Monitoring Resistance: Regular monitoring of insecticide resistance levels in pest populations is fundamental. rothamsted.ac.uksdstate.edu This allows for the early detection of resistance and provides the necessary information to make informed decisions about pest control tactics.

Rotation of Insecticides: This strategy involves alternating the use of insecticides with different modes of action. sdstate.eduucanr.edu By rotating chemical classes, the selection pressure for resistance to any single class is reduced. The Insecticide Resistance Action Committee (IRAC) has developed a mode of action classification scheme to facilitate this approach. arizona.edu

Use of Synergists: Synergists are chemicals that, while not necessarily insecticidal on their own, can enhance the effectiveness of an insecticide by inhibiting the metabolic enzymes responsible for detoxification. lstmed.ac.uk For example, piperonyl butoxide (PBO) is a well-known synergist that inhibits P450 enzymes and can help to overcome metabolic resistance to pyrethroids. lstmed.ac.uk

Integrated Pest Management (IPM): IPM is a comprehensive approach that combines multiple control tactics, including biological control, cultural practices, and the judicious use of insecticides. nih.govucanr.edu By reducing the reliance on chemical control, IPM minimizes the selection pressure for resistance. ucanr.edu Applying insecticides only when pest populations reach an economic threshold is a key component of IPM. sdstate.edu

Refugia: This strategy involves maintaining a portion of the pest population that is not exposed to the insecticide. These susceptible individuals can then interbreed with resistant individuals, diluting the frequency of resistance genes in the population.

Academic research continues to explore novel strategies and refine existing ones to ensure the long-term sustainability of chemical pest control.

Environmental Fate and Degradation Pathways of Cycloprothrin

Degradation in Soil and Sediment Environments

Cycloprothrin's persistence in soil and sediment is variable and dependent on local environmental conditions. herts.ac.uk It is considered to be moderately persistent in soil, with a typical aerobic soil half-life (DT₅₀) of 47 days. herts.ac.uk

Microbial metabolism is a primary driver of this compound degradation in soil and sediment. nih.gov A diverse range of microorganisms, including bacteria and fungi, can break down pyrethroid insecticides. nih.govfrontiersin.org These microorganisms may utilize the pesticide as a source of carbon and nitrogen or degrade it through co-metabolism. nih.gov The initial and most crucial step in the microbial degradation of many pyrethroids is the hydrolysis of the ester bond, a reaction catalyzed by esterase or carboxyl esterase enzymes found in various microbes. nih.govfrontiersin.org

Bacterial genera known for their ability to degrade pyrethroids include Bacillus, Pseudomonas, Raoultella, Achromobacter, Acidomonas, Brevibacterium, Streptomyces, Serratia, Sphingobium, Clostridium, Klebsiella, and Lysinibacillus. frontiersin.org Fungal genera such as Aspergillus, Candida, and Trichoderma also demonstrate the capacity to break down these compounds. frontiersin.org The efficiency of microbial degradation is influenced by several environmental factors. Conditions that are favorable for microbial growth and activity, such as optimal temperature, moisture, nutrient availability, pH, and aeration, will generally enhance the metabolic degradation of pesticides. nih.gov

In addition to microbial action, abiotic processes contribute to the transformation of this compound in the environment. dokumen.pub These processes include photodegradation and hydrolysis. herts.ac.ukdokumen.pub

Photodegradation is the breakdown of a chemical by light, particularly ultraviolet (UV) radiation from the sun. nih.govfiveable.me This process can occur directly when the pesticide molecule absorbs light energy or indirectly through reactions with other light-activated molecules in the environment. nih.govuqam.ca Photodegradation is a significant pathway for pesticides present on soil surfaces and in surface waters. fiveable.me

Hydrolysis is a chemical reaction where a water molecule breaks down another molecule. fiveable.me The rate of hydrolysis is dependent on factors such as the chemical structure of the pesticide, pH, and temperature. fiveable.mesnu.ac.kr For many pesticides, hydrolysis is a key degradation pathway in water and moist soil. fiveable.me

Microbial Biodegradation Processes

Aquatic Environmental Behavior and Degradation

The behavior of this compound in aquatic environments is characterized by its low aqueous solubility and its tendency to adsorb to sediment and organic matter. herts.ac.uk

This compound may be persistent in aquatic systems depending on the specific conditions. herts.ac.uk Its low water solubility limits its mobility in the dissolved phase. herts.ac.uk However, due to its high potential for particle-bound transport, it can be mobile in water systems through attachment to suspended sediment. herts.ac.uk The compound is not expected to be volatile from water surfaces. herts.ac.uk The persistence of a pesticide in water is often described by its half-life, which is the time it takes for half of the initial amount to degrade. oregonstate.edu

The rate of this compound degradation in aquatic environments is significantly influenced by various environmental factors:

pH: The pH of the water can affect the rate of hydrolysis. mdpi.com For many pyrethroids, degradation rates can differ under acidic, neutral, or alkaline conditions. mdpi.com

Organic Matter: The presence of dissolved and particulate organic matter can influence degradation. frontiersin.org Pesticides can adsorb to organic matter, which may reduce their availability for degradation by microorganisms or photodegradation. researchgate.net

Temperature: Higher temperatures generally increase the rate of both microbial and chemical degradation processes. mdpi.comoregonstate.edu

Sunlight: The intensity and duration of sunlight exposure will affect the rate of photodegradation in surface waters. nih.gov

Persistence and Mobility in Water Systems

Assessment of Transformation Products and Metabolites in the Environment

The degradation of this compound, whether through microbial or abiotic pathways, results in the formation of various transformation products or metabolites. frontiersin.org It is crucial to identify and assess these products as they can sometimes be more mobile or have different toxicological properties than the parent compound. beyondpesticides.org

Interactive Data Table: Environmental Fate of this compound

| Parameter | Value | Source |

| Soil Degradation (aerobic) | ||

| DT₅₀ (typical) | 47 days | herts.ac.uk |

| Persistence Classification | Moderately persistent | herts.ac.uk |

| Mobility | ||

| Aqueous Solubility | Low | herts.ac.uk |

| Transport Potential | High potential for particle-bound transport | herts.ac.uk |

| Leaching to Groundwater | Not expected | herts.ac.uk |

| Aquatic Degradation | ||

| Persistence | May be persistent depending on conditions | herts.ac.uk |

Ecotoxicological Research on Cycloprothrin

Toxicity to Non-Target Aquatic Organisms (Fish, Daphnia)

Pyrethroids as a class of insecticides are known to be extremely toxic to many aquatic organisms. rsc.orgcabidigitallibrary.org While they may degrade relatively quickly in soil and plants, their introduction into aquatic ecosystems, often through agricultural runoff, poses a significant threat due to the high sensitivity of aquatic life. cabidigitallibrary.org The primary route of absorption in fish is through the gills, leading to rapid systemic distribution. cabidigitallibrary.org

Cycloprothrin is classified as very toxic to aquatic life, with long-lasting effects. lgcstandards.comhpc-j.co.jpfujifilm.com Research indicates a moderate acute toxicity to both fish and aquatic invertebrates like Daphnia. herts.ac.uk Acute toxicity is typically measured by the median lethal concentration (LC50) or median effective concentration (EC50) over a short period, usually 96 hours for fish and 48 hours for daphnids. cabidigitallibrary.org

Sublethal, or chronic, effects can manifest at concentrations well below those that cause mortality. cabidigitallibrary.org For pyrethroids in general, these chronic impacts on fish can include altered behavior, reduced growth, immunosuppression, and decreased reproductive success. cabidigitallibrary.orgresearchgate.net Early life stages of fish are often more susceptible to the chronic toxicity of pyrethroids than adults. cabidigitallibrary.org

| Species | Endpoint | Value | Exposure Time | Reference |

| Cyprinus carpio (Carp) | LC50 | > 7.7 mg/L | 96 h | lgcstandards.com |

| Daphnia sp. | EC50 | > 10 mg/L | 48 h | lgcstandards.com |

This table is interactive. Click on the headers to sort.

The toxicity of pyrethroids in aquatic environments is not static and can be influenced by various environmental factors, including water chemistry and temperature. rsc.orgcabidigitallibrary.org Studies have shown that for pyrethroids, hard or saline water can increase toxicity to aquatic organisms. rsc.org An increase in salinity can alter the partitioning of pyrethroid insecticides, increasing their fraction in the aqueous phase and potentially elevating the exposure risk for aquatic species. nih.gov

However, the relationship is complex and can be species-dependent. Some research on estuarine fish has shown that pyrethroid toxicity can decrease as salinity increases, suggesting a greater risk in lower salinity regions for those species. acs.org Temperature is another critical variable, with pyrethroids generally exhibiting higher toxicity at lower temperatures. cabidigitallibrary.org This inverse relationship may increase the environmental risk during winter, a period that can coincide with stormwater runoff events. cabidigitallibrary.orgresearchgate.net

Acute and Chronic Effects on Aquatic Biota

Effects on Terrestrial Non-Target Organisms (e.g., Pollinators, Earthworms, Birds)

The impact of pesticides on terrestrial non-target organisms is a significant concern for ecosystem health. semanticscholar.org This includes essential service providers like pollinators and soil fauna, as well as higher trophic-level animals like birds. semanticscholar.orgrothamsted.ac.uk

For this compound specifically, available data shows a low acute oral toxicity to birds. herts.ac.uk

| Species | Endpoint | Value | Reference |

| Coturnix japonica (Japanese quail) | Acute Oral LD50 | > 5000 mg/kg | herts.ac.uk |

This table is interactive. Click on the headers to sort.

While specific ecotoxicological data for this compound's effects on pollinators and earthworms are limited in publicly available literature, pyrethroids as a chemical class are known to be highly toxic to insects, including beneficial species like bees. semanticscholar.orgosu.edu Given that this compound is an insecticide, caution regarding its potential impact on pollinators is warranted. osu.edu Similarly, pesticides can adversely affect soil fauna, including earthworms, which are vital for soil health. semanticscholar.orgrothamsted.ac.uk The effects can range from mortality to sublethal impacts on reproduction and behavior. rothamsted.ac.uk

Endocrine Disrupting Potential and Hormone Receptor Interactions

A growing body of research has focused on the potential for pesticides to act as endocrine-disrupting chemicals (EDCs), which can interfere with the hormone systems of vertebrates and invertebrates even at low doses. frontiersin.org Pyrethroids, including this compound, have been investigated for their ability to interact with several key hormone receptors. oup.comnih.gov

The estrogen receptor (ER) is a primary target for many EDCs. oup.com In vitro studies using receptor-mediated luciferase reporter gene assays have been employed to screen pyrethroids for their ability to mimic estrogen (estrogenic activity) or block its action (anti-estrogenic activity).

Research by Du et al. evaluated nine different pyrethroids and found that this compound did not exhibit estrogenic activity. mdpi.com However, in the same study, this compound was one of four pyrethroids that displayed anti-estrogenic effects when tested in competition with 17β-estradiol. mdpi.com This indicates that this compound can antagonize the estrogen receptor. oup.commdpi.com

In addition to the estrogen receptor, pyrethroids have been tested for their ability to interfere with androgen receptors (AR) and thyroid hormone receptors (TR). oup.comnih.gov These receptors are crucial for regulating reproductive systems, development, and metabolism. mdpi.commdpi.com

In a comprehensive screening of nine pyrethroids, this compound was found to exhibit antagonistic effects on both the androgen receptor and the thyroid hormone receptor. oup.comnih.govresearchgate.net The antagonism of the thyroid hormone receptor by this compound and other pyrethroids suggests a potential to disrupt thyroid hormone signaling. frontiersin.orgoup.com This interaction with multiple hormone receptors highlights the potential for this compound to disrupt various endocrine pathways. nih.gov

| Hormone Receptor Interaction | This compound Activity | Reference |

| Estrogenic (ER Agonist) | No significant activity observed | oup.commdpi.com |

| Anti-estrogenic (ER Antagonist) | Yes | oup.commdpi.com |

| Anti-androgenic (AR Antagonist) | Yes | oup.comnih.govresearchgate.net |

| Thyroid Hormone (TR Antagonist) | Yes | frontiersin.orgoup.comnih.govresearchgate.net |

This table is interactive. Click on the headers to sort.

Estrogenic and Anti-estrogenic Activities

Bioaccumulation and Bioconcentration Studies

Detailed research findings indicate that the molecular design of this compound aimed to limit its environmental persistence and accumulation. The structure incorporates a 'breakable ester' linkage intended to promote biodegradability, which in turn would reduce its bioaccumulation potential. csiropedia.csiro.au This characteristic is significant, particularly in aquatic environments where pesticide runoff is a concern.

Studies have highlighted that this compound exhibits low toxicity to fish, a notable feature for a pyrethroid insecticide. csiropedia.csiro.au This reduced toxicity is intrinsically linked to a lower potential for bioconcentration in aquatic species. The process of bioconcentration involves the direct uptake of a chemical from the water, and a substance with lower lipid solubility and/or that is readily metabolized and eliminated will have a lower bioconcentration factor (BCF).

While specific quantitative BCF values for this compound are not widely available in public literature, which is a noted data gap, the qualitative evidence points towards a low bioaccumulation potential. herts.ac.uk The University of Hertfordshire's AERU database indicates that while significant data on the bioconcentration factor is missing, there is a high potential for the substance to bind to particles. herts.ac.uk This suggests that in aquatic systems, this compound is likely to adsorb to sediment and suspended organic matter. This partitioning behavior can reduce the concentration of the chemical dissolved in the water column, thereby lowering its bioavailability for direct uptake by pelagic organisms. However, this may increase exposure for benthic, or sediment-dwelling, organisms. nih.gov

The general principles of pesticide bioaccumulation suggest that factors such as the organism's species, metabolic capability, and the physicochemical properties of the pesticide play a crucial role. nih.gov For pyrethroids, high hydrophobicity can lead to significant bioconcentration if the compound is not readily metabolized. nih.gov However, the specific design of this compound to be more easily degradable suggests a departure from the typical profile of more persistent pyrethroids. csiropedia.csiro.au

Detailed Research Findings

Interactive Data Table: this compound Bioaccumulation and Bioconcentration Properties

| Parameter | Finding | Source |

|---|---|---|

| Bioconcentration Factor (BCF) | Data not available | herts.ac.uk |

| Bioaccumulation Potential | Considered low due to molecular design for biodegradability | csiropedia.csiro.au |

| Toxicity to Fish | Low, suggesting limited bioconcentration | csiropedia.csiro.au |

| Particle Binding Potential | High | herts.ac.uk |

| Environmental Fate | Designed for enhanced biodegradability | csiropedia.csiro.au |

Metabolism and Toxicokinetics in Biological Systems

Metabolic Pathways in Mammalian Systems

In mammals, cycloprothrin is rapidly metabolized and eliminated from the body. jst.go.jpresearchgate.net Studies in rats have shown that following oral administration, the compound is almost completely excreted in the urine and feces within several days. jst.go.jpjst.go.jp The primary metabolic reactions involve the cleavage of the ester linkage and oxidation at different positions of the molecule. jst.go.jpresearchgate.netnih.gov

The breakdown of this compound in mammals is initiated by two main classes of enzymes: carboxylesterases and cytochrome P450 (CYP) isoforms. researchgate.netnih.govmetabolomics.se

Carboxylesterases are crucial for the initial hydrolysis of the ester bond in this compound. ucanr.edunih.govmetabolomics.se This enzymatic action splits the molecule into its constituent acid and alcohol moieties, a critical step in the detoxification process. ucanr.eduresearchgate.net The hydrolysis mediated by carboxylesterases is a primary detoxification pathway for pyrethroids in numerous organisms, contributing to their relatively low toxicity in mammals. metabolomics.seiosrjournals.org

Cytochrome P450 isoforms , a diverse family of enzymes primarily found in the liver, are responsible for the oxidative metabolism of this compound. researchgate.netnih.govscielo.br These enzymes introduce oxygen into the molecule, creating more polar and easily excretable metabolites. optibrium.comresearchgate.net In the case of this compound, oxidation occurs at the ethoxy position of the acid moiety. jst.go.jp The CYP1, CYP2, and CYP3 families are principally involved in xenobiotic metabolism. scielo.br

The major metabolic pathways for pyrethroids like this compound include:

Ester hydrolysis: Cleavage of the central ester bond. researchgate.netnih.gov

Oxidative attacks: Oxidation at various sites on the molecule. researchgate.netnih.gov

Conjugation reactions: The resulting metabolites are often conjugated with endogenous molecules like glucuronic acid or sulfate (B86663) to further increase water solubility and facilitate excretion. nih.govnih.gov

A study on rats identified several key metabolites resulting from these enzymatic processes. jst.go.jp

Table 1: Key Metabolites of this compound in Rats

| Metabolite Name | Abbreviation | Formation Pathway |

|---|---|---|

| (RS)-α-cyano-3-phenoxybenzyl (RS)-2,2-dichloro-1-(4-hydroxyphenyl)cyclopropanecarboxylate | HO-cycloprothrin | Oxidation of the ethoxy group. jst.go.jp |

| (RS)-2,2-dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid | C2H5O-acid | Cleavage of the ester linkage. jst.go.jp |

| (RS)-2,2-dichloro-1-(4-hydroxyphenyl)cyclopropanecarboxylic acid | HO-acid | Oxidation of the ethoxy group followed by ester cleavage. jst.go.jp |

This table is based on data from a study on the metabolism of this compound in rats. jst.go.jp

Once metabolized, the resulting products are efficiently eliminated from the body. In rats, approximately 63% of an administered dose of radiolabeled this compound was excreted in the feces and 36% in the urine within 168 hours. jst.go.jp A significant portion, about 48%, was excreted as the unchanged parent compound in the feces. jst.go.jp

The primary detoxification mechanism for this compound is its metabolic breakdown into less toxic, more water-soluble compounds that can be readily excreted. ucanr.edunih.govmdpi.com The hydrolysis of the ester bond by carboxylesterases is a key detoxification step. ucanr.edumetabolomics.se The subsequent oxidation and conjugation reactions further render the metabolites harmless and facilitate their removal from the body. nih.govnih.gov The most abundant metabolite found in both urine and feces of rats was HO-acid, accounting for 39% of the administered dose. jst.go.jp

Enzymatic Hydrolysis and Oxidation by Carboxylesterases and Cytochrome P450 Isoforms

Comparative Metabolism Across Different Organisms

While the general metabolic pathways of pyrethroids are conserved across many species, there are notable differences in the rate and specifics of metabolism. researchgate.netnih.gov

Mammals vs. Insects: The rapid metabolism of pyrethroids in mammals, particularly through ester hydrolysis, is a major reason for their selective toxicity towards insects, which may have less efficient detoxification systems. nih.goviosrjournals.org

Mammals vs. Fish: Most pyrethroids are highly toxic to fish. jst.go.jp This is attributed to their slower metabolism of these compounds. However, this compound is considered a "fish-safe" pyrethroid due to its significantly lower toxicity to fish species like rainbow trout. ucanr.edu This suggests a more efficient metabolic detoxification of this compound in fish compared to other pyrethroids.

Plants: In rice plants, the metabolism of this compound is reported to be very slow. chemicalbook.in The main metabolites identified are C2H5O-acid, HO-acid, and HO-cycloprothrin. ndl.go.jp Unlike animals, plants lack an efficient excretory system and tend to store terminal degradation products as conjugates or incorporate them into their cellular structures. nih.gov

Metabolomics Approaches in this compound Research

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, is an emerging tool in pesticide research. biocompare.commdpi.com This approach can provide a comprehensive snapshot of the metabolic response of an organism to a xenobiotic like this compound. scielo.org.conih.gov

By analyzing the changes in the metabolome, researchers can:

Identify novel metabolites and metabolic pathways. mdpi.com

Understand the mechanisms of toxicity and resistance. nih.gov

Discover biomarkers of exposure and effect. biocompare.comscielo.org.co

Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are powerful analytical platforms used in metabolomics. mdpi.comscielo.org.co While specific metabolomics studies focusing solely on this compound are not widely published, the application of these techniques to other pyrethroids demonstrates their potential to further elucidate the intricate metabolic fate of this compound and its physiological consequences. mdpi.comresearchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Acrinathrin |

| Allethrin |

| Bifenthrin (B131952) |

| Buprofezin (B33132) |

| Carbamates |

| Chlorsulfuron |

| Chrysanthemic acid |

| Cyfluthrin |

| Cyhalothrin |

| Cypermethrin |

| Cyphenothrin |

| This compound |

| DDT |

| Deltamethrin (B41696) |

| Dichlorodiphenyl-trichloroethane |

| Etofenprox |

| Fenitrothion |

| Fenothrin |

| Fenpropathrin |

| Fenvalerate |

| Flucythrinate |

| Flufenprox |

| Fluvalinate |

| Furamethrin |

| Imiprothrin |

| Lambda-cyhalothrin |

| Methiocarb |

| Organochlorines |

| Organophosphates |

| Paraoxon |

| Parathion |

| Permethrin (B1679614) |

| Phthalthrin |

| Piperonyl butoxide |

| Prallethrin |

| Proparthrin |

| Resmethrin |

| Silafluofen |

| Terallethrin |

| Tetramethrin |

| Tonalide |

| Tralomethrin |

| (RS)-α-cyano-3-phenoxybenzyl (RS)-2,2-dichloro-1-(4-hydroxyphenyl)cyclopropanecarboxylate |

| (RS)-2,2-dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid |

| (RS)-2,2-dichloro-1-(4-hydroxyphenyl)cyclopropanecarboxylic acid |

| (RS)-2,2-dichloro-1-[4-(2-hydroxyethoxy)phenyl]cyclopropanecarboxylic acid |

| 3-phenoxybenzoic acid |

| trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-l-carboxylic acid |

Advanced Analytical Methodologies for Cycloprothrin Detection and Quantification

Chromatographic Techniques for Residue Analysis

Chromatography is the cornerstone of modern pesticide residue analysis, enabling the separation of target analytes from complex sample matrices. For Cycloprothrin, both gas and liquid chromatography have been effectively utilized.

Gas chromatography (GC) is a well-established technique for the analysis of thermally stable and volatile compounds like many pyrethroid insecticides. nih.govshimadzu.com When coupled with tandem mass spectrometry (MS/MS), it offers high selectivity and sensitivity, minimizing interferences from the sample matrix. nih.gov The GC-MS/MS method involves selecting precursor and product ions for each target analyte in a process known as multiple reaction monitoring (MRM), which enhances the accuracy of quantification. nih.gov

While GC-MS/MS is a powerful tool, the analysis of some pyrethroids can be challenging due to thermal degradation or isomerization in the hot injector port. nih.gov For this compound specifically, some studies have reported poor sensitivity with this method, leading to its exclusion from certain multi-residue analyses of pyrethroids. nih.gov However, for other pyrethroids, GC-MS/MS has proven effective with method detection limits in sediment ranging from 0.2 to 0.5 µg/kg dry weight. usgs.gov

Typical GC-MS/MS instrument parameters for pyrethroid analysis include:

Column: A low- to mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. nih.govmdpi.com

Injector: Splitless injection is commonly used to maximize the transfer of analytes to the column. nih.govmdpi.com

Oven Temperature Program: A gradient temperature program is employed to separate compounds with different boiling points. nih.gov

Ionization: Electron ionization (EI) is the standard ionization technique. nih.gov

Mass Spectrometry: Operated in MRM mode for targeted analysis. nih.gov

Table 1: Example GC-MS/MS Parameters for Pyrethroid Analysis

| Parameter | Setting |

|---|---|

| Column | ZB-SemiVolatiles (30 m x 0.25 mm i.d., 0.25 µm film thickness) nih.gov |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min nih.gov |

| Injection Volume | 2 µL (splitless) nih.gov |

| Oven Program | 90°C (3 min), then to 180°C at 20°C/min (held for 3 min), then to 260°C at 15°C/min (held for 2 min), then to 300°C at 10°C/min (held for 5 min) nih.gov |

| Ion Source Temp. | 230°C nih.gov |

| MS Transfer Line | 280°C nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV nih.gov |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) nih.gov |

This table presents a general example of GC-MS/MS parameters and may require optimization for specific instruments and applications.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful alternative and often preferred method for the analysis of many modern pesticides, including pyrethroids like this compound. shimadzu.comlcms.cz It is particularly advantageous for compounds that are thermally labile or less volatile. shimadzu.comlcms.cz LC-MS/MS offers excellent sensitivity and selectivity and is compatible with a wide range of sample matrices. lcms.cz

For this compound, LC-MS/MS methods have been successfully developed and validated. lcms.czcaa.go.jpshimadzu.com Electrospray ionization (ESI) is a commonly used ionization source, and analysis is typically performed in positive ion mode. lcms.czcaa.go.jp The selection of appropriate precursor and product ions is critical for accurate quantification using MRM. lcms.czcaa.go.jp

Table 2: Example LC-MS/MS Parameters for this compound Analysis

| Parameter | Setting |

|---|---|

| Column | Octadecylsilanized silica (B1680970) gel (e.g., 2.1 mm i.d., 150 mm length, 3.5 µm particle size) caa.go.jp |

| Column Temperature | 40℃ caa.go.jp |

| Mobile Phase A | 5 mmol/L ammonium (B1175870) acetate (B1210297) solution caa.go.jp |

| Mobile Phase B | 5 mmol/L ammonium acetate-methanol solution caa.go.jp |

| Gradient | Time-based gradient mixing of mobile phases A and B caa.go.jp |

| Ionization Mode | ESI (+) caa.go.jp |

| Monitoring Ions (m/z) | Precursor: 499, Product: 257, 181 caa.go.jp |

| Injection Volume | 2 µL caa.go.jp |

This table provides an example of LC-MS/MS parameters; specific conditions may vary based on the instrument and matrix being analyzed.

This compound is a chiral compound, meaning it exists as multiple stereoisomers. nih.gov These isomers can exhibit different biological activities and degradation rates. Therefore, the ability to separate and quantify individual stereoisomers is of significant interest. Chiral chromatography is a specialized technique used for this purpose. nih.govsygnaturediscovery.com

The separation of this compound stereoisomers has been achieved using high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs). nih.gov CSPs create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation. chiralpedia.com For the isomers of this compound, specific Daicel CHIRALCEL columns have been shown to be effective. nih.gov The (1R, α)-cycloprothrin isomers have been separated on a DAICEL CHIRALCEL OJ-H column, while the (1S, α)-cycloprothrin isomers were separated on a DAICEL CHIRALCEL OD-H column. nih.gov

The development of mass spectrometry-compatible chiral separation methods is an active area of research, as it combines the resolving power of chiral chromatography with the high sensitivity and specificity of MS detection. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Sample Preparation and Extraction Methods (e.g., QuEChERS)

Effective sample preparation is a critical step in residue analysis to extract the target analytes from the sample matrix and remove interfering substances. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted and highly effective technique for the extraction of pesticide residues from a variety of food and environmental samples. shimadzu.comlcms.czquechers.eu

The QuEChERS procedure generally involves two main steps:

Extraction: The sample is first homogenized and then extracted with an organic solvent, typically acetonitrile (B52724). quechers.eumdpi.com Salts, such as magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl), are added to induce phase separation between the aqueous and organic layers and to improve extraction efficiency. quechers.eumdpi.com

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is then cleaned up by adding a small amount of sorbent material to remove interfering co-extractives like fats, pigments, and sugars. quechers.eumdpi.com Common sorbents include primary secondary amine (PSA), graphitized carbon black (GCB), and C18. nih.govmdpi.com

The QuEChERS method has been successfully applied to the analysis of this compound in various matrices, including soil and sediment. lcms.czlcms.cz Modifications to the standard QuEChERS protocol may be necessary depending on the specific sample matrix. For example, for soil samples, a hydration step with water may be required before acetonitrile extraction to enhance recovery. lcms.cz For high-fat samples, a combination of acetonitrile and other solvents like ethyl acetate might be used. nih.govmdpi.com

Method Validation and Performance Characteristics (e.g., Limit of Quantitation, Recovery, Reproducibility)

To ensure the reliability and accuracy of analytical results, any method used for the quantification of this compound must be thoroughly validated. Method validation establishes the performance characteristics of the analytical procedure and demonstrates its suitability for the intended purpose. Key validation parameters include:

Limit of Quantitation (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy. nih.govd-nb.info It is often determined as the concentration that produces a signal-to-noise ratio of 10 or greater. nih.govmdpi.com For this compound, LOQs in the range of 0.01 mg/kg have been achieved in various matrices. nih.govcaa.go.jp

Recovery: Recovery experiments are performed to assess the efficiency of the extraction and cleanup steps. This is done by analyzing blank samples that have been fortified with a known amount of the analyte at different concentration levels. nih.govmdpi.com Generally, mean recoveries between 70% and 120% are considered acceptable. nih.govmdpi.com

Reproducibility (Precision): Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). nih.govmdpi.com An RSD of less than 20% is often required for regulatory purposes. nih.govmdpi.com

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. It is typically evaluated by preparing a series of calibration standards at different concentrations and determining the correlation coefficient (r²) of the resulting calibration curve, which should ideally be close to 1 (e.g., >0.99). nih.govnih.gov

Table 3: Example Method Validation Data for Pyrethroid Analysis using a Modified QuEChERS and GC-MS/MS Method in Animal-Derived Foods

| Matrix | Fortification Levels (mg/L) | Recovery Range (%) | Reproducibility (CV, %) |

|---|---|---|---|

| Beef | 0.01, 0.1, 0.5 nih.gov | 88.7–109.2 mdpi.com | 1.2–8.0 mdpi.com |

| Pork | 0.01, 0.1, 0.5 nih.gov | 80.9–106.3 mdpi.com | 0.4–6.9 mdpi.com |

| Chicken | 0.01, 0.1, 0.5 nih.gov | 75.4–108.8 mdpi.com | 0.5–5.2 mdpi.com |

| Milk | 0.01, 0.1, 0.5 nih.gov | 80.4–109.8 mdpi.com | 0.9–6.6 mdpi.com |

| Egg | 0.01, 0.1, 0.5 nih.gov | 75.2–106.2 mdpi.com | 0.6–6.7 mdpi.com |

This table is based on a study of 17 pyrethroids and demonstrates the typical performance of a validated QuEChERS-GC-MS/MS method. This compound was noted to have poor sensitivity in this particular study. nih.govmdpi.com

Future Research Directions and Emerging Paradigms in Cycloprothrin Studies

The evolution of pesticide science is increasingly driven by the need for compounds that are not only effective but also selective and environmentally benign. For cycloprothrin and other pyrethroids, future research is pivoting towards innovative strategies that enhance their utility while minimizing ecological and health footprints. This involves a multi-pronged approach, from molecular-level design to advanced ecological and toxicological assessment frameworks.

Q & A

Q. What are the established synthesis pathways for cycloprothrin, and what methodological considerations are critical for reproducibility?

this compound is synthesized via two primary routes: (1) nitrile alcoholysis of p-hydroxybenzyl cyanide with methanol and (2) esterification of p-hydroxybenzyl acetic acid with methanol . For reproducibility, researchers must document reaction conditions (e.g., temperature, catalysts, solvent purity) and validate product identity through spectroscopic methods (NMR, IR) and purity assays (HPLC). Experimental protocols should align with guidelines for detailed procedural reporting to enable replication, including raw data and characterization benchmarks .

Q. What analytical techniques are recommended for quantifying this compound in environmental samples?

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used due to their sensitivity in detecting this compound at trace levels. Method validation should include calibration curves, recovery rates, and limits of detection/quantification. Sample preparation (e.g., solid-phase extraction for water matrices) must minimize matrix interference. Statistical analysis of replicates ensures data robustness, as per guidelines for environmental toxicology studies .

Q. How does this compound’s molecular structure influence its insecticidal activity, and what computational methods are used to study this relationship?

this compound’s pyrethroid backbone and cyclopropane moiety enhance lipid membrane permeability, targeting insect sodium channels. Molecular docking simulations (e.g., AutoDock Vina) and quantitative structure-activity relationship (QSAR) models can predict binding affinities and metabolic stability. Researchers should validate computational findings with in vitro assays (e.g., voltage-clamp electrophysiology) and report force field parameters and software versions for reproducibility .

Advanced Research Questions

Q. What experimental design strategies address the photodegradation variability of this compound in aquatic versus soil environments?

Controlled photolysis studies should isolate variables such as UV intensity, pH, and organic matter content. Use factorial designs to test interactions between environmental factors. For soil systems, standardized OECD guidelines recommend assessing half-life under defined moisture and microbial activity conditions. Data normalization to control groups and kinetic modeling (e.g., first-order decay equations) are critical for cross-study comparisons .

Q. How can researchers resolve contradictions in this compound toxicity data across different model organisms?

Discrepancies may arise from species-specific metabolic pathways (e.g., cytochrome P450 activity). A meta-analysis framework should categorize studies by organism, exposure duration, and endpoint (e.g., LC50, oxidative stress markers). Sensitivity analysis and subgroup comparisons can identify confounding variables. Applying the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensures hypotheses address mechanistic gaps rather than anecdotal findings .

Q. What advanced statistical models are appropriate for assessing this compound’s synergistic effects with other agrochemicals?

Concentration addition (CA) and independent action (IA) models are foundational for evaluating mixture toxicity. Machine learning approaches (e.g., random forests) can identify non-linear interactions in high-dimensional datasets. Researchers must report confidence intervals and validate models with in vivo assays. Sensitivity to co-formulants (e.g., surfactants) should be quantified using response-surface methodology .

Methodological Frameworks and Data Reporting

- Reproducibility : Follow journal-specific guidelines for experimental detail, including raw data deposition and instrument calibration records .

- Ethical Compliance : For ecotoxicology studies, obtain ethical approvals for vertebrate testing and adhere to ARRIVE guidelines for animal welfare reporting .

- Data Contradictions : Use systematic review protocols (PRISMA) to contextualize conflicting results and propose replication studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.